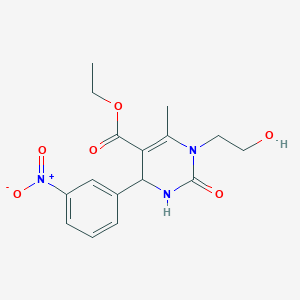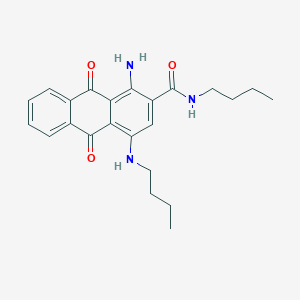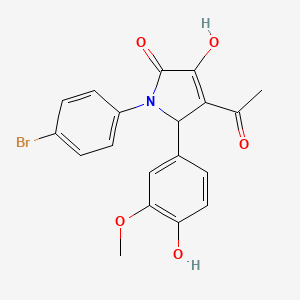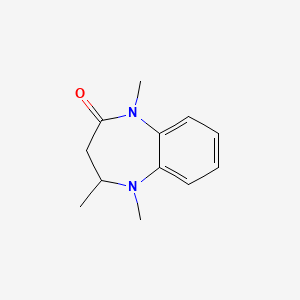![molecular formula C15H12N4OS B15010067 (2E)-3-phenyl-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15010067.png)
(2E)-3-phenyl-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-Phenyl-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a phenyl group, and a pyridinylmethylidene hydrazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-phenyl-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a hydrazone. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction may also require a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenyl and pyridinyl groups.
Reduction: The major product is the corresponding hydrazine derivative.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (2E)-3-phenyl-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The exact pathways involved depend on the specific biological context and the target enzyme.
Comparación Con Compuestos Similares
Thiazolidinones: Compounds with a thiazolidinone core, such as 2,4-thiazolidinedione.
Hydrazones: Compounds with a hydrazone moiety, such as phenylhydrazone derivatives.
Pyridinyl Compounds: Compounds with a pyridinyl group, such as pyridine derivatives.
Uniqueness: (2E)-3-phenyl-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core, a phenyl group, and a pyridinylmethylidene hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H12N4OS |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
(2E)-3-phenyl-2-[(E)-pyridin-3-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12N4OS/c20-14-11-21-15(19(14)13-6-2-1-3-7-13)18-17-10-12-5-4-8-16-9-12/h1-10H,11H2/b17-10+,18-15+ |
Clave InChI |
PFGGLRPJGKOFPA-MBXAUKRDSA-N |
SMILES isomérico |
C1C(=O)N(/C(=N\N=C\C2=CN=CC=C2)/S1)C3=CC=CC=C3 |
SMILES canónico |
C1C(=O)N(C(=NN=CC2=CN=CC=C2)S1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-phenylphthalazin-1-amine](/img/structure/B15009984.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15010004.png)


![2-chloro-5-[(4E)-3-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B15010021.png)

![Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B15010030.png)
![2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15010040.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010046.png)
![ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010052.png)
![4-(3-Chlorophenoxy)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15010060.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B15010079.png)
![N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-methoxybenzohydrazide](/img/structure/B15010081.png)
